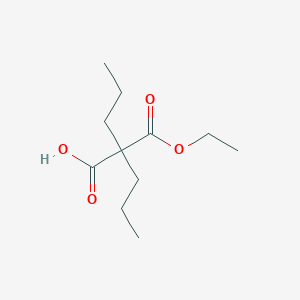

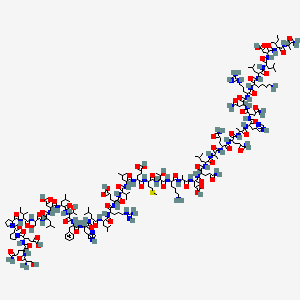

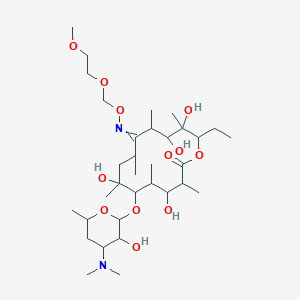

![molecular formula C16H20O9 B13397930 5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside](/img/structure/B13397930.png)

5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gentiopicroside is a secoiridoid glucoside primarily found in several plant species from the Gentianaceae botanical family. This compound is known for its bitter taste and has been used in traditional medicine for centuries. It plays a significant role in regulating physiological processes in humans and has been studied for its potential therapeutic effects on various diseases, including digestive tract disorders, malignant changes, neurological disorders, microbial infections, bone formation disorders, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gentiopicroside can be synthesized through various methods. One approach involves the formation of a gentiopicroside-phospholipid complex using tetrahydrofuran as the reaction solvent. The optimal conditions include a gentiopicroside to phospholipid ratio of 1:2, with stirring for 4 hours .

Industrial Production Methods: This method uses ethanol and salts to form an aqueous two-phase system, with optimal conditions being 80°C extraction temperature, 31 seconds extraction time, and a liquid-to-solid ratio of 11:1 .

Chemical Reactions Analysis

Types of Reactions: Gentiopicroside undergoes various chemical reactions, including hydrolysis, isomerization, reduction, and oxidation.

Common Reagents and Conditions:

Hydrolysis: Initiated by β-glucosidase, leading to the formation of an intermediate aglycone.

Isomerization, Reduction, and Oxidation: These reactions further convert the intermediate aglycone into four metabolites.

Major Products: The major products formed from these reactions include isochroman and pyrano derivatives .

Scientific Research Applications

Gentiopicroside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying secoiridoid glucosides.

Biology: Investigated for its role in regulating metabolic pathways and mechanisms.

Medicine: Studied for its hepatoprotective, anti-inflammatory, antifibrotic, antioxidant, analgesic, antitumor, and immunomodulatory properties

Mechanism of Action

Gentiopicroside is compared with other secoiridoid glucosides and compounds from the Gentianaceae family, such as loganic acid, isovitexin, amarogentin, and isogentisin . Its uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications in various fields.

Comparison with Similar Compounds

- Loganic Acid

- Isovitexin

- Amarogentin

- Isogentisin

Gentiopicroside stands out due to its diverse pharmacological profile and its potential for clinical applications with fewer side effects .

Properties

IUPAC Name |

4-ethenyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAGQYUORDTXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871987 |

Source

|

| Record name | 5-Ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)

![3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13397886.png)

![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13397891.png)

![2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B13397902.png)

![2-[2,3-dihydro-1H-inden-2-yl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13397923.png)